Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate . Its molecular formula is C₁₀H₉F₃O₃ , derived from the combination of a methyl ester group (C₃H₆O₂), a hydroxyl-substituted acetate core (C₂H₃O₂), and a 3-(trifluoromethyl)phenyl group (C₇H₄F₃). The molecular weight is 234.17 g/mol , calculated from the atomic weights of carbon (12.01), hydrogen (1.008), fluorine (19.00), and oxygen (16.00).
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Molecular Weight | 234.17 g/mol |
| CAS Number | 949009-74-9 |
Structural Elucidation via X-ray Crystallography
While specific X-ray crystallography data for this compound is not publicly available, structural insights can be inferred from related α-hydroxy esters. For example, X-ray studies of enantiomeric α-hydroxy esters reveal that the hydroxyl group adopts a synperiplanar conformation relative to the ester carbonyl group, enabling hydrogen bonding and stabilizing the molecule. The trifluoromethyl group at the meta position of the phenyl ring likely influences the molecular packing through steric and electronic effects, potentially creating a hydrogen-bonded network in the crystal lattice.
Stereochemical Analysis of the Chiral Center
The compound contains a single chiral center at the C2 position of the acetate backbone. This center is defined by four distinct substituents:
- Hydroxyl group (-OH)
- Methyl ester (OCH₃)
- 3-(Trifluoromethyl)phenyl group
- Hydrogen atom
The stereochemistry of this center is critical for biological activity and synthetic applications. The (2R)-enantiomer (CAS 1821808-84-7) and (2S)-enantiomer (CAS 949009-74-9) exhibit distinct physicochemical properties, such as melting points and optical activity. For instance, the (2R)-form demonstrates higher enantioselectivity in asymmetric catalysis due to favorable steric interactions in transition states.
Comparative Analysis with Related α-Hydroxy Esters
This compound shares structural similarities with other α-hydroxy esters but differs in substituent placement and electronic effects. Below is a comparison with key analogs:
| Compound | Molecular Formula | Key Substituent | Molecular Weight |
|---|---|---|---|
| Methyl 2-hydroxy-2-phenylacetate | C₉H₁₀O₃ | Phenyl group | 166.17 g/mol |
| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | C₁₀H₉F₃O₂ | Trifluoromethyl (no hydroxyl) | 218.17 g/mol |
| Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate | C₁₀H₉F₃O₃ | para-Trifluoromethyl | 234.17 g/mol |
Key Differences :
- Electronic Effects : The meta-trifluoromethyl group in the target compound induces stronger electron-withdrawing effects compared to para-substituted analogs, altering reactivity in nucleophilic substitutions.
- Steric Bulk : The hydroxyl group in the target compound creates additional steric hindrance, influencing reaction pathways in asymmetric synthesis.
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability in biological systems.
Properties
IUPAC Name |
methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIVXDTWHRCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Acid Chloride
2-Hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or dimethylacetamide. The reaction generates 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetyl chloride, with HCl and SO₂ as byproducts.
Conditions :
- Temperature : 0°C to room temperature
- Duration : 2–4 hours
- Base : Triethylamine (to scavenge HCl)
Step 2: Esterification with Methanol
The acid chloride is reacted with methanol under controlled conditions:
Conditions :
- Solvent : Dichloromethane or ethyl acetate
- Temperature : −15°C to 0°C (to minimize side reactions)
- Yield : >80% (extrapolated from analogous reactions)
This method is advantageous for scalability, as demonstrated in the synthesis of structurally similar antiandrogen intermediates.
Epoxide Ring-Opening with Aryl Nucleophiles
Epoxide intermediates provide a route to introduce the trifluoromethylphenyl group through nucleophilic ring-opening.
Step 1: Epoxidation of Methacrylic Acid Derivatives
Methyl methacrylate is epoxidized using peracetic acid or hydrogen peroxide–trifluoroacetic anhydride to form methyl 2-methyl-oxirane-carboxylate.
Challenges :
Step 2: Reaction with 3-(Trifluoromethyl)Phenyllithium
The epoxide is treated with 3-(trifluoromethyl)phenyllithium in tetrahydrofuran (THF) at −78°C. The nucleophilic attack occurs at the less substituted carbon, yielding a secondary alcohol intermediate.
Oxidation and Esterification :
- The secondary alcohol is oxidized to the ketone using Jones reagent.
- Subsequent Baeyer-Villiger oxidation introduces the acetate group.
While this method is theoretically viable, no explicit yields for the target compound are documented in the literature.
Cyanohydrin Hydrolysis and Esterification
Cyanohydrin chemistry enables the construction of the α-hydroxy acid scaffold.
Step 1: Cyanohydrin Formation
3-(Trifluoromethyl)benzaldehyde reacts with hydrogen cyanide (HCN) or acetone cyanohydrin in the presence of a base to form the cyanohydrin intermediate.
Conditions :
- Catalyst : Potassium cyanide (KCN)
- Solvent : Water/ethanol mixture
- Temperature : 0–5°C
Step 2: Hydrolysis to α-Hydroxy Acid
The cyanohydrin undergoes acidic hydrolysis (HCl, H₂SO₄) to yield 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid.
Step 3: Esterification
The acid is esterified with methanol via Fischer esterification or acid chloride alcoholysis (Methods 1 or 2).
Advantages :
- High stereoselectivity if chiral catalysts are employed.
- Compatible with large-scale production.
Enzymatic Resolution for Enantiopure Synthesis
Racemic this compound can be resolved into enantiomers using lipases or esterases.
Procedure :
- The racemic ester is treated with a lipase (e.g., Candida antarctica lipase B) in a biphasic system.
- Selective hydrolysis of one enantiomer yields the corresponding acid and leaves the desired (R)- or (S)-ester intact.
Conditions :
- Solvent : Phosphate buffer (pH 7.0) and diisopropyl ether
- Temperature : 30–37°C
- Yield : 40–45% (theoretical maximum for kinetic resolution)
This method is critical for pharmaceutical applications requiring enantiopure compounds.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of Methyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate.
Reduction: Formation of Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development Precursor
Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate serves as a precursor in drug development due to its structural properties that may confer desirable biological activities. The trifluoromethyl group can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates, making it a valuable building block for synthesizing new therapeutic agents.
Biological Activity Studies
Initial research indicates that compounds with similar trifluoromethyl substitutions often exhibit favorable interactions with biological targets such as enzymes and receptors. For example, studies involving molecular docking and binding assays are essential to confirm these interactions and their implications in drug design.
Case Study: Anticancer Activity
In specific studies, this compound has been evaluated for its anticancer properties. Compounds structurally related to this acetate have shown significant antitumor activity against various human cancer cell lines, suggesting that this compound may also possess similar efficacy .
Further research is necessary to explore the full potential of this compound in medicinal chemistry. Areas of interest include:
- In-depth Biological Evaluations: Comprehensive studies on its interaction with specific biological targets.
- Development of New Derivatives: Exploring modifications to enhance efficacy and reduce toxicity.
- Toxicological Assessments: Evaluating the safety profile through integrated approaches for testing and assessment.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
- Methyl 2-hydroxy-2-[3-(difluoromethyl)phenyl]acetate
- Methyl 2-hydroxy-2-[3-(trifluoromethyl)benzyl]acetate
Uniqueness
Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyacetate moiety also adds to its versatility in various chemical reactions and applications.
Biological Activity
Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate is an organic compound that has attracted attention due to its potential biological activities, particularly in pharmaceutical applications. The presence of a trifluoromethyl group in its structure enhances its biological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H9F3O2
- Key Functional Groups : Hydroxyl group (-OH), methyl ester (-COOCH3), and trifluoromethyl group (-CF3).
The trifluoromethyl group significantly alters the lipophilicity and electronic properties of the molecule, which can influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological systems through several mechanisms:
- Inhibition of Matrix Metalloproteinases (MMPs) : Compounds containing trifluoromethyl groups have shown inhibitory effects on MMPs, which are critical in cancer progression and tissue remodeling. This suggests potential applications in cancer therapy.
- Antitumor Activity : Studies have linked derivatives of trifluoromethyl-containing compounds to antitumor activities across various human cell lines. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
- Enzyme Interaction : The compound's structure allows it to interact with enzymes involved in metabolic pathways. This interaction can lead to altered binding affinities, enhancing its potential as a drug candidate.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| MMP Inhibition | Inhibits matrix metalloproteinases, aiding in cancer therapy | |
| Antitumor Effects | Demonstrated activity against various cancer cell lines | |
| Enzyme Interaction | Alters binding affinities with metabolic enzymes |
Case Study: Anticancer Properties
A study conducted on the anticancer properties of this compound revealed significant inhibition of cell growth in several cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values indicative of potent activity.
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
These results suggest that further development could lead to effective therapeutic agents for treating these cancers.
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves esterification or condensation reactions. For example, analogous compounds like methyl [3-(trifluoromethyl)phenyl]acetate (CAS 62451-84-7) are synthesized via acid-catalyzed esterification using methanol and a trifluoromethyl-substituted phenylacetic acid derivative. Optimization strategies include:
- Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid to enhance reaction efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
Purity (>98%) can be achieved via column chromatography or recrystallization .
Q. How can the compound be characterized to confirm its structural identity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to verify the hydroxy, acetate, and trifluoromethyl groups. For example, the trifluoromethyl group typically shows a singlet near δ 120–130 ppm in NMR .
- Mass spectrometry : ESI-MS or GC-MS to confirm molecular weight (e.g., m/z 218.17 for related compounds) .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for trifluoromethyl-containing compounds like this one?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Impurities >2% can skew bioassay results. Validate purity via HPLC and compare with literature (e.g., >98% in pesticide-grade analogs) .
- Assay conditions : Standardize protocols (e.g., fungal spore concentration in agrochemical studies) .
- Structural analogs : Compare with trifloxystrobin (CAS 141517-21-7), a fungicide with similar trifluoromethyl motifs, to identify structure-activity relationships (SARs) .
Q. How can computational modeling (e.g., DFT) predict the reactivity of the hydroxy and trifluoromethyl groups in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can:
- Predict electrophilic sites : The hydroxy group may act as a hydrogen-bond donor, while the trifluoromethyl group influences electron withdrawal.
- Validate experimental data : Compare computed IR spectra or reaction intermediates with experimental results (e.g., hydrolysis rates) .
For example, DFT studies on strobilurin analogs revealed trifluoromethyl groups enhance lipophilicity and binding to fungal cytochrome bc1 complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
